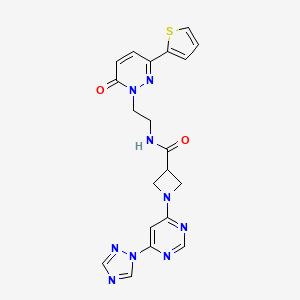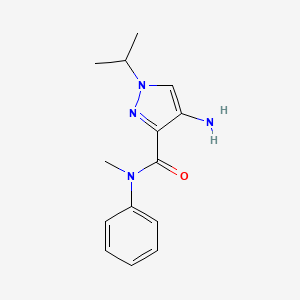
6-(Trifluoromethoxy)pyridin-2-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Trifluoromethoxy)pyridin-2-amine dihydrochloride is a chemical compound with the molecular formula C6H7Cl2F3N2O . It has a molecular weight of 251.03 . The compound is typically stored at 4°C and is available in liquid form .
Molecular Structure Analysis
The InChI code for 6-(Trifluoromethoxy)pyridin-2-amine is 1S/C6H5F3N2O/c7-6(8,9)12-5-3-1-2-4(10)11-5/h1-3H,(H2,10,11) . This code provides a specific textual identifier for the compound’s molecular structure.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The chemical compound 6-(Trifluoromethoxy)pyridin-2-amine dihydrochloride is used as a precursor in the synthesis of complex molecules and materials. Its derivatives play a crucial role in the development of prosthetic groups for radiolabeling peptides in positron emission tomography (PET) imaging, aiding in nuclear medicine advancements. For example, N,N,N-trimethyl-5-[(2,3,5,6-tetrafluorophenoxy)carbonyl]pyridin-2-aminium trifluoromethanesulfonate, a related compound, is synthesized for the preparation of 2,3,5,6-tetrafluorophenyl 6-[18F]-fluoronicotinate, a prosthetic group used to radiolabel peptides for PET imaging, highlighting the critical role of such compounds in medical diagnostics (Davis & Fettinger, 2018).
Coordination Chemistry
In coordination chemistry, derivatives of 6-(Trifluoromethoxy)pyridin-2-amine dihydrochloride are utilized for the synthesis of novel metal complexes. These complexes are investigated for their potential applications in areas such as catalysis, optical materials, and molecular sensing. The ability to form stable, coordinatively unsaturated metal complexes makes these derivatives valuable ligands in the synthesis of metal-organic frameworks (MOFs), which are explored for gas storage, separation technologies, and catalysis. Studies demonstrate the synthesis of ferrocene-containing pyridylamine ligands and their ruthenium(II) complexes, indicating the electronic communication through hydrogen-bonded amide linkage, which is essential for developing advanced materials with tailored electronic properties (Kojima et al., 2008).
Materials Science
In materials science, the compound and its related derivatives find applications in the development of novel polymeric materials. Hyperbranched polyimides synthesized from triamine monomers and dianhydride monomers demonstrate the compound's versatility in creating materials with specific properties, such as gas separation capabilities. These materials are studied for their potential in industrial applications requiring selective gas permeability and high thermal stability. The synthesis involves creating hyperbranched structures that offer unique properties, such as enhanced solubility and processability, which are crucial for their application in filtration and separation technologies (Fang, Kita, & Okamoto, 2000).
Safety and Hazards
Eigenschaften
IUPAC Name |
6-(trifluoromethoxy)pyridin-2-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O.2ClH/c7-6(8,9)12-5-3-1-2-4(10)11-5;;/h1-3H,(H2,10,11);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVTGNCSQAMNLGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)OC(F)(F)F)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Trifluoromethoxy)pyridin-2-amine dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

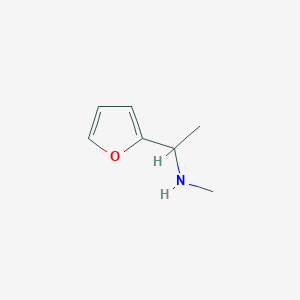






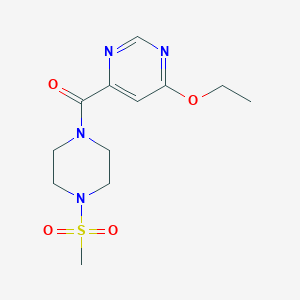

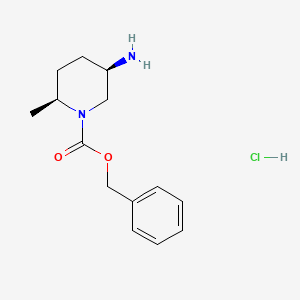
![4-chloro-2-{(E)-[(2-ethoxybenzyl)imino]methyl}phenol](/img/structure/B2645580.png)
![N8-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-N3-cyclopentyl-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3,8-dicarboxamide](/img/structure/B2645584.png)
